N-cyclopentyl-2-(1H-indol-3-yl)-2-oxoacetamide
Overview
Description
N-cyclopentyl-2-(1H-indol-3-yl)-2-oxoacetamide is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry. This compound features a cyclopentyl group attached to the nitrogen atom of the indole ring and an oxoacetamide group at the 2-position of the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-2-(1H-indol-3-yl)-2-oxoacetamide can be achieved through a multi-step process involving the formation of the indole core followed by functionalization at the nitrogen and 2-positions. One common method involves the Fischer indole synthesis, where aryl hydrazines react with ketones under acidic conditions to form the indole core. Subsequent N-alkylation with cyclopentyl halides and acylation with oxoacetic acid derivatives can yield the desired compound .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Fischer indole synthesis and subsequent functionalization steps to maximize yield and purity. The use of continuous flow reactors and microwave-assisted synthesis could enhance reaction rates and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-2-(1H-indol-3-yl)-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: The oxoacetamide group can be reduced to form amide derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens and nitro groups can be introduced using appropriate halogenating or nitrating agents.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Amide derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
N-cyclopentyl-2-(1H-indol-3-yl)-2-oxoacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and polymers
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-(1H-indol-3-yl)-2-oxoacetamide involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors through hydrogen bonding and π-π interactions. The oxoacetamide group can form additional hydrogen bonds, enhancing the compound’s binding affinity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-cyclopentyl-2-(1H-indol-3-yl)-2-thioacetamide: Similar structure but with a thioacetamide group instead of an oxoacetamide group.
N-cyclopentyl-2-(1H-indol-3-yl)-2-oxoethanamide: Similar structure but with an ethanamide group instead of an oxoacetamide group.
Uniqueness
N-cyclopentyl-2-(1H-indol-3-yl)-2-oxoacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopentyl group enhances its lipophilicity, potentially improving its ability to cross biological membranes .
Properties
IUPAC Name |
N-cyclopentyl-2-(1H-indol-3-yl)-2-oxoacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c18-14(15(19)17-10-5-1-2-6-10)12-9-16-13-8-4-3-7-11(12)13/h3-4,7-10,16H,1-2,5-6H2,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWMVZOXYFHJJNW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C(=O)C2=CNC3=CC=CC=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901329979 | |
Record name | N-cyclopentyl-2-(1H-indol-3-yl)-2-oxoacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901329979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
12.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49732632 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
852367-38-5 | |
Record name | N-cyclopentyl-2-(1H-indol-3-yl)-2-oxoacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901329979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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